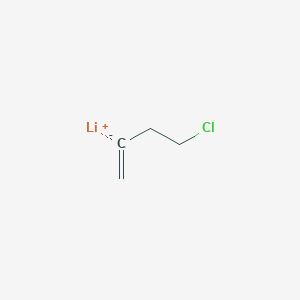
lithium;4-chlorobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;4-chlorobut-1-ene is an organolithium compound with the molecular formula C4H7ClLi It is a derivative of 4-chlorobut-1-ene, where a lithium atom is bonded to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;4-chlorobut-1-ene can be synthesized through the reaction of 4-chlorobut-1-ene with lithium metal. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:
- Dissolving 4-chlorobut-1-ene in anhydrous ether or tetrahydrofuran (THF).
- Adding lithium metal to the solution.
- Stirring the mixture at low temperatures (around -78°C) to facilitate the reaction.
- Isolating the product by filtration and removing the solvent under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors equipped with cooling systems to maintain low temperatures.
- Employing automated systems for the addition of reagents and control of reaction conditions.
- Implementing purification steps, such as distillation or crystallization, to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Lithium;4-chlorobut-1-ene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules.
Addition reactions: The compound can participate in addition reactions with alkenes and alkynes.
Polymerization: It can initiate polymerization reactions, particularly with conjugated dienes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and carbonyl compounds. Reactions are typically carried out in polar aprotic solvents like THF.
Addition reactions: Reagents such as alkenes, alkynes, and dienes are used. Conditions may vary depending on the specific reaction.
Polymerization: Catalysts like Ziegler-Natta or metallocene complexes are employed to control the polymerization process.
Major Products
Nucleophilic substitution: Products include substituted alkanes and alcohols.
Addition reactions: Products vary based on the reactants but can include complex organic molecules.
Polymerization: Products are polymers with varying properties depending on the monomers used.
Scientific Research Applications
Lithium;4-chlorobut-1-ene has several applications in scientific research:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material science: The compound is employed in the production of polymers and other advanced materials.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: this compound is used in catalytic processes to facilitate various chemical reactions.
Mechanism of Action
The mechanism of action of lithium;4-chlorobut-1-ene involves its reactivity as a nucleophile and its ability to form organometallic intermediates. The lithium atom enhances the nucleophilicity of the carbon chain, allowing it to attack electrophilic centers in other molecules. This reactivity is exploited in various synthetic and catalytic processes.
Comparison with Similar Compounds
Similar Compounds
4-chlorobut-1-ene: The parent compound without the lithium atom.
Lithium butyl: A similar organolithium compound with a butyl group instead of a chlorobutene group.
Lithium alkyls: A broader class of organolithium compounds with different alkyl groups.
Uniqueness
Lithium;4-chlorobut-1-ene is unique due to the presence of both a lithium atom and a chlorobutene group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
85370-33-8 |
|---|---|
Molecular Formula |
C4H6ClLi |
Molecular Weight |
96.5 g/mol |
IUPAC Name |
lithium;4-chlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl.Li/c1-2-3-4-5;/h1,3-4H2;/q-1;+1 |
InChI Key |
UAEOFXLLEWEIKM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C=[C-]CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


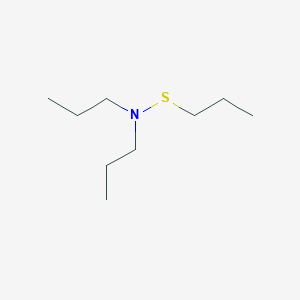
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
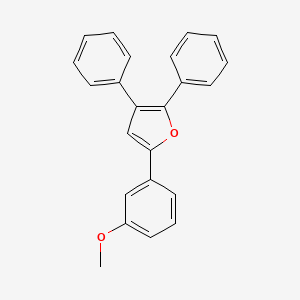
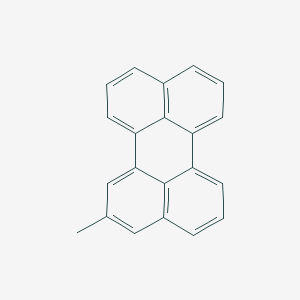
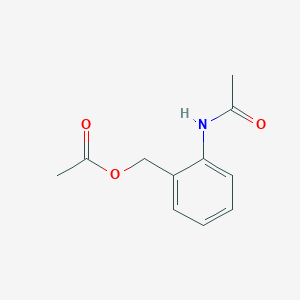
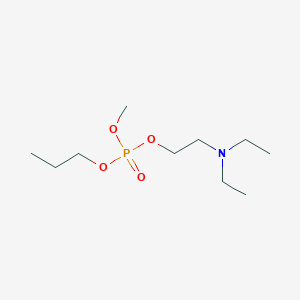
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
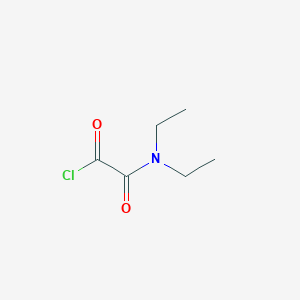
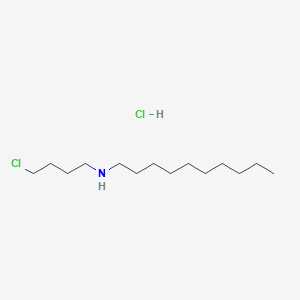
methylsilane](/img/structure/B14405684.png)
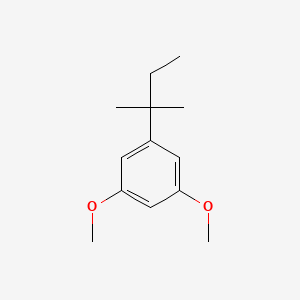
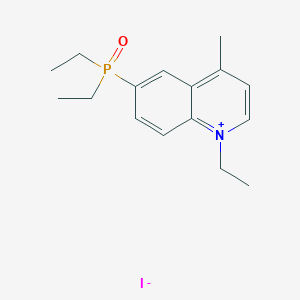
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
